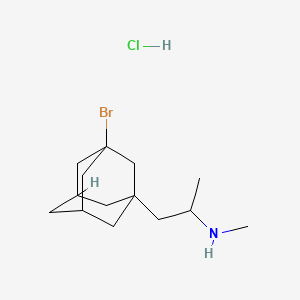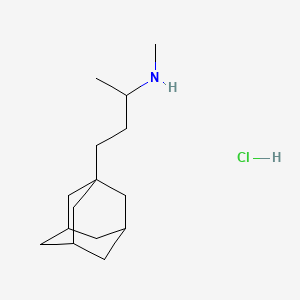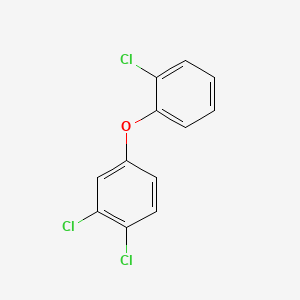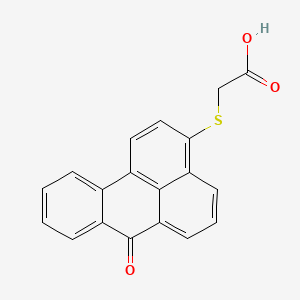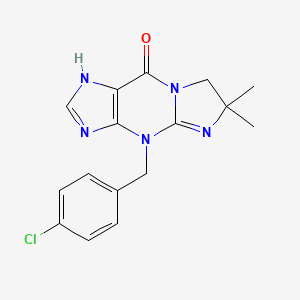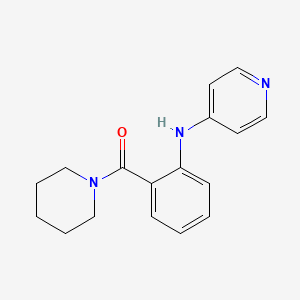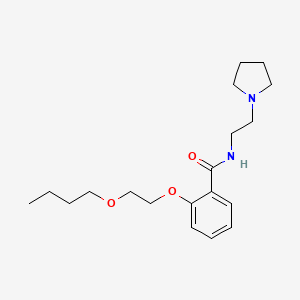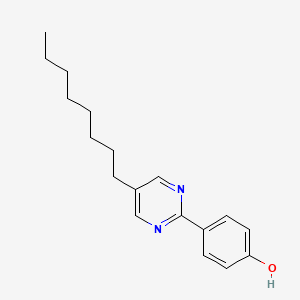
2-(4-Hydroxyphenyl)-5-octylpyrimidine
Übersicht
Beschreibung
The compound “2-(4-Hydroxyphenyl)ethanol” is a phenolic alcohol commonly present in olive mill wastewater . It’s a polyphenolic building block used in the synthesis of monobenzoxazine resin .
Synthesis Analysis
The synthesis of related compounds often involves various chemical reactions. For instance, “2,4,6-Tris (4-hydroxyphenyl)-1,3,5-triazine” was synthesized by cyclotrimerization of 4-cyanophenol using trifluromethanesulphonic acid as a catalyst .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction and computational methods like Density Functional Theory (DFT) and Hartree-Fock (HF) modeling .Chemical Reactions Analysis
Chemical reactions involving these compounds can be complex and diverse. For example, “2,4,6-Tris (4-hydroxyphenyl)-1,3,5-triazine” was epoxidized using alkali as a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, “2-(4-Hydroxyphenyl)ethanol” has a melting point of 89-92 °C .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
58415-63-7 |
|---|---|
Produktname |
2-(4-Hydroxyphenyl)-5-octylpyrimidine |
Molekularformel |
C18H24N2O |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
4-(5-octylpyrimidin-2-yl)phenol |
InChI |
InChI=1S/C18H24N2O/c1-2-3-4-5-6-7-8-15-13-19-18(20-14-15)16-9-11-17(21)12-10-16/h9-14,21H,2-8H2,1H3 |
InChI-Schlüssel |
QKHJFAHFTKYIEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O |
Kanonische SMILES |
CCCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


